

Essential Safety and Logistical Information for J-104129

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Compound of Interest

Compound Name: J-104129

Cat. No.: B1139122

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This document provides procedural guidance for the proper handling and disposal of **J-104129**, a potent and selective M3 muscarinic receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties of J-104129 Fumarate

Property	Value	Source
Chemical Name	(α R)- α -Cyclopentyl- α -hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidiny]benzeneacetamide fumarate	Tocris Bioscience
Molecular Formula	C ₂₈ H ₄₀ N ₂ O ₆	Chemical Register
Molecular Weight	500.63 g/mol	Tocris Bioscience
CAS Number	257603-40-0	Tocris Bioscience
Appearance	White to beige powder	Sigma-Aldrich
Purity	≥98% (HPLC)	Tocris Bioscience
Solubility	DMSO: >20 mg/mL Ethanol: >40 mg/mL 0.1 M HCl: >40 mg/mL Water: Insoluble	Sigma-Aldrich
Storage	Store at 2-8°C	Sigma-Aldrich

Operational Plan and Safety Precautions

J-104129 is a potent bioactive compound and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) was not located, the following procedures are based on best practices for handling similar research chemicals.

Engineering Controls:

- Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
- Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

- Eye Protection: Wear safety glasses or goggles.

- Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves for integrity before use.
- Body Protection: Wear a laboratory coat.

Handling Procedures:

- Before use, allow the container to reach room temperature to prevent moisture condensation.
- Weigh the required amount of **J-104129** in a chemical fume hood or on a balance with a draft shield to minimize dust inhalation.
- Prepare stock solutions in a chemical fume hood. Based on its solubility, DMSO or ethanol are suitable solvents.^[1]
- Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Wash hands thoroughly after handling.

Proper Disposal Procedures for J-104129

Dispose of **J-104129** and its waste in accordance with local, state, and federal regulations. The following are general procedural steps for the disposal of small quantities of **J-104129** typically used in a research laboratory setting.

Step 1: Inactivation (Optional but Recommended) For an added measure of safety, potent biological activity can be neutralized. A common method for nitrogen-containing organic compounds is chemical degradation.

- Acid/Base Hydrolysis: Due to the amide linkage in **J-104129**, hydrolysis can be achieved by treatment with a strong acid or base. However, this should only be performed by personnel with a strong understanding of chemical reactions and appropriate safety precautions.
- Oxidation: Treatment with a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite, can also degrade the compound. This should be done with caution as these reactions can be exothermic.

Step 2: Waste Collection

- Solid Waste: Collect unused **J-104129** powder and any contaminated disposable items (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.
- Liquid Waste: Collect solutions of **J-104129** in a labeled, sealed container for chemical waste. If possible, use separate containers for halogenated and non-halogenated waste streams. Given the solubility of **J-104129** in ethanol and DMSO, it would be considered non-halogenated waste.

Step 3: Final Disposal

- Arrange for pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
- DO NOT dispose of **J-104129** down the drain or in regular trash.

Experimental Protocol: In Vitro M3 Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of **J-104129** for the human M3 muscarinic receptor.

Materials:

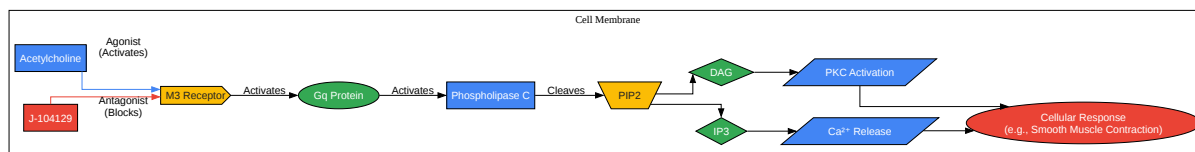
- **J-104129** fumarate
- Cell membranes expressing human M3 muscarinic receptors
- [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
- Atropine as a non-specific binding control
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
- Scintillation cocktail

- Scintillation counter
- 96-well microplates
- Filter mats

Procedure:

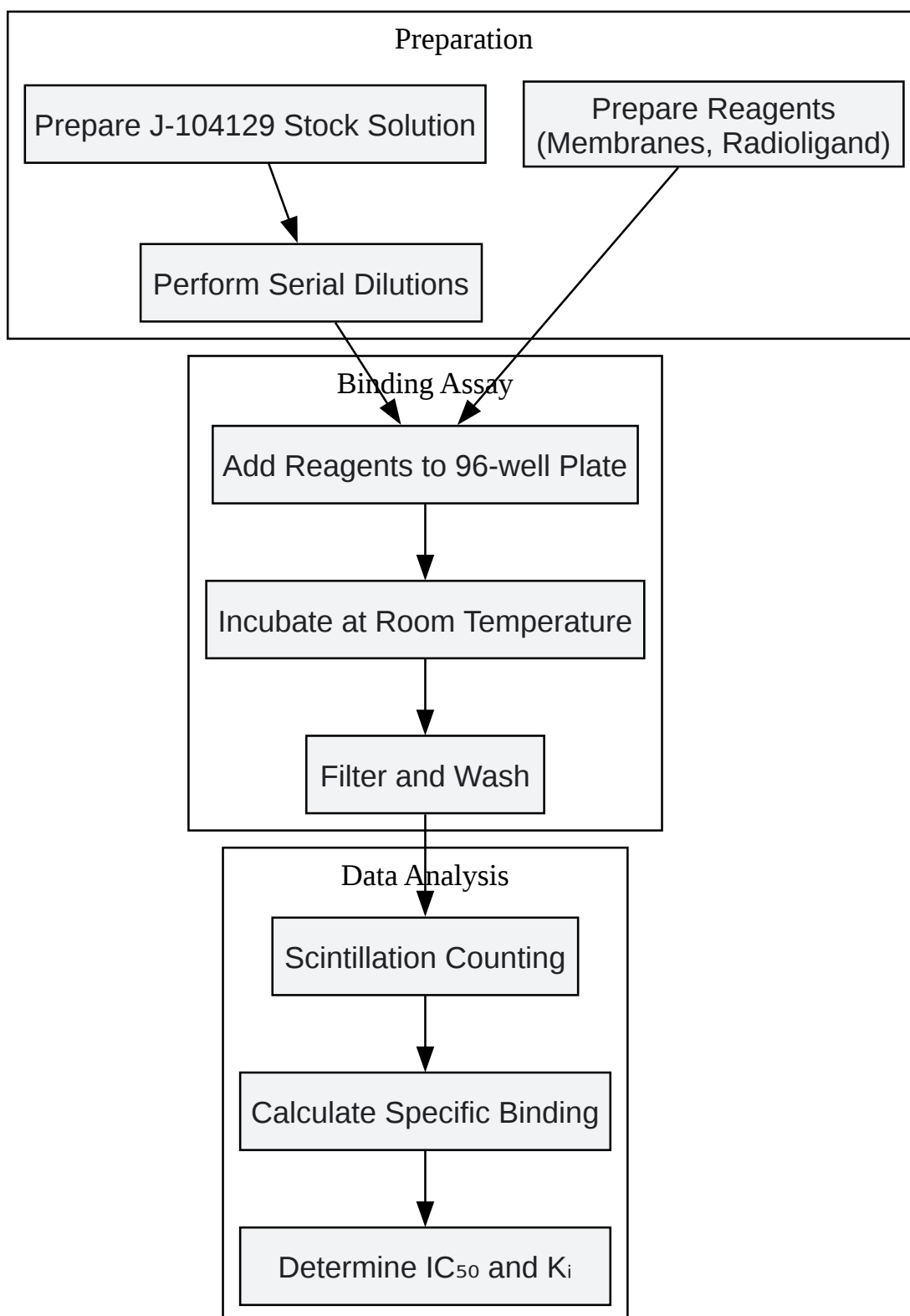
- Prepare a stock solution of **J-104129** in DMSO.
- Perform serial dilutions of the **J-104129** stock solution in assay buffer to create a range of test concentrations.
- In a 96-well microplate, add in the following order:
 - Assay buffer
 - **J-104129** dilution or vehicle (for total binding) or atropine (for non-specific binding)
 - [³H]-NMS at a final concentration equal to its K_d
 - Cell membranes expressing M3 receptors
- Incubate the plate at room temperature for 60 minutes with gentle shaking.
- Terminate the assay by rapid filtration through filter mats using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the IC₅₀ value for **J-104129** by non-linear regression analysis of the competition curve. The K_i can then be calculated using the Cheng-Prusoff equation.

Visualizations



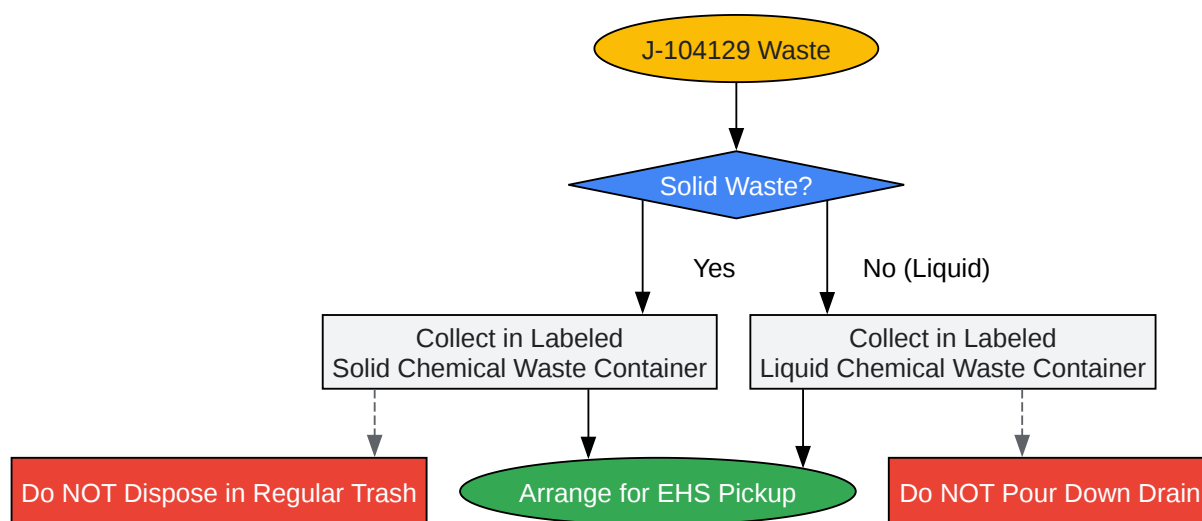
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Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of **J-104129**.



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Caption: Workflow for an in vitro M3 receptor binding assay.



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Caption: Decision tree for the proper disposal of **J-104129** waste.

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References

- 1. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
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